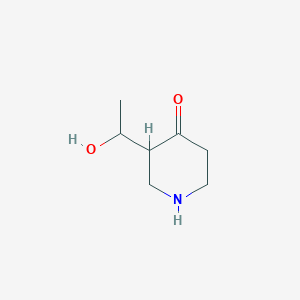
3-(1-Hydroxyethyl)-4-piperidone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Hydroxyethyl)-4-piperidone is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
3-(1-Hydroxyethyl)-4-piperidone and its derivatives have been studied for their anticancer activities. Research indicates that compounds containing the piperidone structure exhibit significant antiproliferative effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key enzymes involved in DNA replication and repair, such as topoisomerase IIα. This inhibition leads to DNA fragmentation and apoptosis in cancer cells .
- Case Studies :
- A study demonstrated that derivatives of 4-piperidone showed potent antiproliferative properties against colon (HCT116), breast (MCF7), and skin (A431) cancer cell lines, with efficacy surpassing that of standard chemotherapeutics like 5-fluorouracil .
- Another investigation highlighted the cytotoxicity of 3,5-bis(benzylidene)-4-piperidones against leukemia cell lines, where compounds caused significant DNA damage and activated apoptotic pathways .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
- Bioactivity : Research has shown that this compound demonstrates activity against a range of bacterial strains. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes.
- Applications : This antimicrobial action could be harnessed in formulating new treatments for bacterial infections, especially in an era of increasing antibiotic resistance.
Other Therapeutic Applications
Beyond its anticancer and antimicrobial properties, this compound may have potential applications in treating other diseases:
- Neuroprotective Effects : Some studies suggest that piperidine derivatives can exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative disorders .
- Anti-inflammatory Properties : Certain derivatives have shown promise in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets for anti-inflammatory drugs .
Summary of Research Findings
| Application | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of topoisomerase IIα | Potent against HCT116, MCF7, A431 cell lines; induces apoptosis |
| Antimicrobial | Disruption of bacterial membranes | Effective against multiple bacterial strains |
| Neuroprotective | Potential modulation of neuroinflammatory pathways | Emerging research indicates protective effects |
| Anti-inflammatory | Inhibition of COX enzymes | Selective inhibition observed, suggesting therapeutic potential |
Propriétés
Formule moléculaire |
C7H13NO2 |
|---|---|
Poids moléculaire |
143.18 g/mol |
Nom IUPAC |
3-(1-hydroxyethyl)piperidin-4-one |
InChI |
InChI=1S/C7H13NO2/c1-5(9)6-4-8-3-2-7(6)10/h5-6,8-9H,2-4H2,1H3 |
Clé InChI |
ZRXOFKDHFKMXGX-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CNCCC1=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













